2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-6-13(11(2)23-10)16(22)19-8-12-7-14(20-21(12)3)15-9-17-4-5-18-15/h4-7,9H,8H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKZOPPGMRCLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's synthesis, mechanisms of action, and biological activity, supported by relevant case studies and research findings.
Synthesis
The synthesis of 2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. The initial steps include the formation of the furan ring followed by the introduction of the pyrazole moiety through nucleophilic substitution reactions. Common reagents include various catalysts for enhancing reaction efficiency.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural configuration allows it to bind effectively, modulating their activity and triggering downstream signaling pathways. The presence of both pyrazole and furan rings contributes to its unique pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to 2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | NCI-H460 | 12.50 | |
| Compound C | Hep-2 | 3.25 | |
| Compound D | A549 | 26.00 |
These findings suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. Research indicates that they may inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several case studies have investigated the efficacy of pyrazole-based compounds in preclinical models:
- Study on MCF7 Cells : A derivative demonstrated an IC50 value of 0.01 µM against MCF7 cancer cells, indicating potent anticancer activity compared to standard treatments.
- Aurora-A Kinase Inhibition : Another study reported significant inhibition of Aurora-A kinase by a related compound with an IC50 of 0.067 µM, suggesting potential for targeted cancer therapies .
Q & A
Q. Q1. What are the recommended synthetic routes for 2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide?
Answer: The compound’s synthesis involves multi-step reactions:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters .
- Step 2: Functionalization of the pyrazole ring with a pyrazine substituent using coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .
- Step 3: Introduction of the furan-3-carboxamide moiety via amide bond formation, typically using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
Key Considerations: Optimize reaction temperatures (e.g., 60–80°C for coupling reactions) and solvent polarity to minimize side products. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Q2. How should researchers validate the structural integrity of this compound?
Answer: Use complementary analytical techniques:
- NMR Spectroscopy: Confirm substitution patterns (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; pyrazine protons at δ 8.2–9.0 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 367.15 for C₁₈H₁₈N₄O₂) .
- HPLC: Ensure ≥95% purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Contradiction Note: Some studies report discrepancies in NMR chemical shifts due to solvent effects (e.g., DMSO vs. CDCl₃); cross-reference with computational models (DFT) for validation .
Q. Q3. What are the primary challenges in achieving high-yield synthesis?
Answer: Common pitfalls include:
- Low Coupling Efficiency: Pyrazine’s electron-deficient nature may hinder nucleophilic substitution. Use activating agents (e.g., CuI in Ullmann-type reactions) .
- Solubility Issues: The compound’s hydrophobic furan and pyrazole rings require polar aprotic solvents (e.g., DMF, DMAc) during synthesis .
- Byproduct Formation: Monitor reactions via TLC and quench intermediates promptly to avoid over-functionalization .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from:
- Assay Variability: Standardize in vitro protocols (e.g., IC₅₀ measurements against kinase targets) using cell lines with consistent expression levels .
- Structural Analogues: Compare activity with derivatives lacking the pyrazine or furan groups to isolate pharmacophore contributions .
- Metabolic Stability: Assess liver microsome stability (e.g., human CYP450 isoforms) to differentiate intrinsic activity from pharmacokinetic effects .
Q. Q5. What advanced computational methods aid in predicting target interactions?
Answer: Employ:
- Molecular Docking (AutoDock Vina): Simulate binding to kinase domains (e.g., EGFR, JAK2) using crystal structures from the PDB (e.g., 4HJO) .
- MD Simulations (GROMACS): Analyze ligand-protein stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., pyrazine-N with Asp831) .
- QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to guide structural modifications .
Q. Q6. How can researchers optimize reaction conditions for scale-up?
Answer: For translational studies:
- Continuous Flow Reactors: Enhance yield and reduce reaction times (e.g., 30 minutes vs. 24 hours in batch) for amide bond formation .
- Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
- Process Analytics: Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .
Methodological Considerations
Q. Q7. What strategies mitigate degradation during biological assays?
Answer:
- Storage Conditions: Store lyophilized compound at -20°C in amber vials to prevent photodegradation .
- Buffer Selection: Use PBS (pH 7.4) with 0.1% BSA to enhance solubility and reduce aggregation in cell-based assays .
- Control Experiments: Include stability checks (e.g., HPLC at t = 0, 24, 48 hours) under assay conditions .
Q. Q8. How should researchers address discrepancies in solubility data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
